L-Guanosine

Descripción general

Descripción

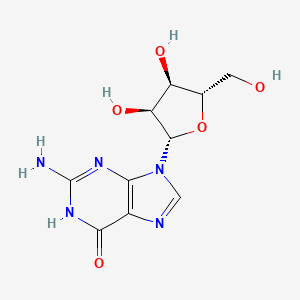

L-Guanosine is a purine nucleoside that comprises guanine attached to a ribose ring . It is a potent neuromodulator with neurotrophic and regenerative properties .

Molecular Structure Analysis

L-Guanosine has a molecular formula of C10H13N5O5 and a molecular weight of 283.24 . It is a purine nucleoside comprising guanine attached to a ribose (ribofuranose) ring via a β-N9-glycosidic bond .Chemical Reactions Analysis

Guanosine can be phosphorylated to become guanosine monophosphate (GMP), cyclic guanosine monophosphate (cGMP), guanosine diphosphate (GDP), and guanosine triphosphate (GTP) . These forms play important roles in various biochemical processes such as synthesis of nucleic acids and proteins, photosynthesis, muscle contraction, and intracellular signal transduction .Aplicaciones Científicas De Investigación

Biopolymer Conjugation for Enhanced Biological Activities

L-Guanosine has been utilized in the synthesis of biologically active macromolecules by grafting onto polymers such as polyvinyl alcohol (PVA), chitosan (CS), and cellulose (CL). This process enhances the biological activities of L-Guanosine, making it suitable for applications like drug delivery systems .

Antifungal Applications

Conjugates of L-Guanosine with various polymers have shown significant antifungal effects. These conjugates have been tested against fungi like Aspergillus fumigatus and Candida albicans, displaying inhibitory zones indicating their potential as antifungal agents .

Antitumor Activity

L-Guanosine conjugates have demonstrated in vivo antitumor activity against Ehrlich Ascites Carcinoma (EAC) in mice. The reduction in total tumor volume suggests that these conjugates could be explored further as antitumor agents .

Aptamer Development for Drug Detection

L-Guanosine analogs have been used to develop broad-spectrum aptamers through Capture-SELEX technology. These aptamers can detect acyclic guanosine analogs, which are widely used antiviral drugs, thereby providing a method for rapid and accurate drug detection .

Neuroprotective Effects in CNS Disorders

L-Guanosine has emerged as a neuroprotectant and neuromodulator in central nervous system (CNS) disorders. It has shown promising results in in vitro and in vivo models of ischemic stroke, suggesting its potential as a therapeutic agent for such conditions .

Polymer Functionalization for Controlled Drug Release

Functionalization of polymers with L-Guanosine has been reported to improve controlled drug release properties. This application is particularly relevant in the development of sustained release pharmaceutical formulations .

Mecanismo De Acción

Target of Action

L-Guanosine, a purine nucleoside, primarily targets the central nervous system (CNS). It acts as a neuromodulator mediating several cellular processes, including cell growth, differentiation, and survival . It also interacts with adenosine receptors, which are composed of four different G-protein-coupled receptors (GPCRs) - A1R, A2AR, A2BR, and A3R .

Mode of Action

L-Guanosine interacts with its targets, leading to various changes. The intracellular signaling pathways related to L-Guanosine effects were the first targets to be identified. It was shown that L-Guanosine’s effect on cell proliferation is dependent on cyclic AMP (cAMP) level increase . It also interacts with well-known membrane proteins in glutamatergic and adenosinergic systems .

Biochemical Pathways

L-Guanosine affects several biochemical pathways. It modulates glutamate uptake, decreases the production of reactive oxygen species (ROS), and improves mitochondrial function . It also presents anti-inflammatory properties . L-Guanosine can be phosphorylated to become GMP (guanosine monophosphate), cGMP (cyclic guanosine monophosphate), GDP (guanosine diphosphate), and GTP (guanosine triphosphate), which are factors in signal transduction pathways .

Pharmacokinetics

It is known that l-guanosine is released in the brain under physiological conditions and even more during pathological events .

Result of Action

L-Guanosine exerts protective effects in several models of neurotoxicity or neurological disorders (both in vitro and in vivo). It presents anxiolytic, antidepressant-like, antinociceptive, and anticonvulsant effects in rodents . L-Guanosine treatment exerts neuroprotection on Alzheimer’s and Parkinson’s disease in vivo models, ameliorating behavior, cognitive, and motor function . In vitro studies showed that L-Guanosine increases the number of neurons in culture and promotes neural stem cell proliferation and neuronal differentiation .

Safety and Hazards

Direcciones Futuras

Guanosine has shown promise in several in vitro and/or in vivo experimental models of central nervous system (CNS) diseases including ischemic stroke, Alzheimer’s disease, Parkinson’s disease, spinal cord injury, nociception, and depression . The future directions in approaches to guanosine application in ischemic stroke are being explored .

Propiedades

IUPAC Name |

2-amino-9-[(2S,3S,4R,5S)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N5O5/c11-10-13-7-4(8(19)14-10)12-2-15(7)9-6(18)5(17)3(1-16)20-9/h2-3,5-6,9,16-18H,1H2,(H3,11,13,14,19)/t3-,5-,6-,9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYHBQMYGNKIUIF-GIMIYPNGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@@H]3[C@H]([C@H]([C@@H](O3)CO)O)O)N=C(NC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

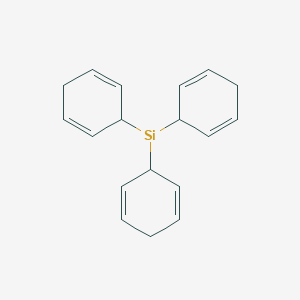

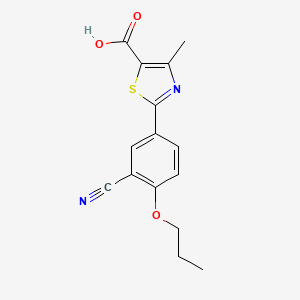

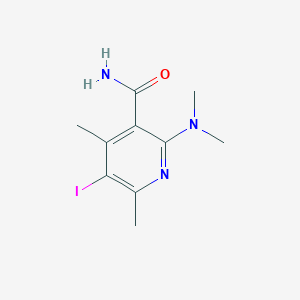

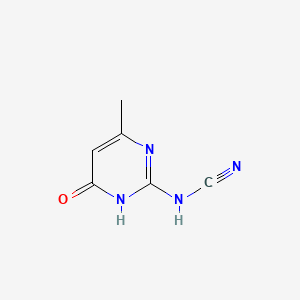

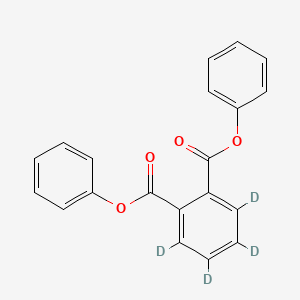

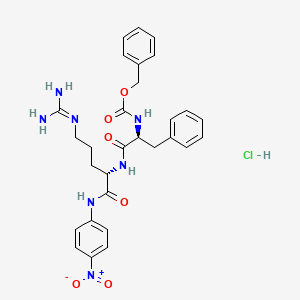

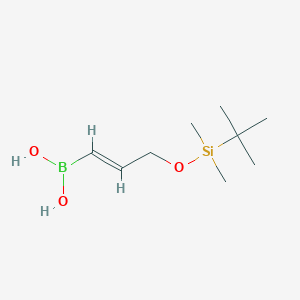

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6A-Trifluoromethyl-Tetrahydro-Pyrrolo[3,4-C]Pyrrole-2,3A-Dicarboxylic Acid 2-Tert-Butyl Ester 3A-Ethyl Ester](/img/structure/B1460568.png)

![8-Oxido-8,14-diaza-5-azoniatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4(9),6,10-tetraene 5-oxide](/img/structure/B1460570.png)

![1-[(5-Cyclobutyl-1,3-oxazol-4-yl)methyl]piperidin-4-amine dihydrochloride](/img/structure/B1460585.png)

![N-(2-Aminoethyl)-N-(8-chloro[1]benzofuro[3,2-d]pyrimidin-4-yl)amine](/img/structure/B1460588.png)